Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
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Overview
Description
Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thienyl group, and an isoxazolo[5,4-B]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazolo[5,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-B]pyridine ring system.
Introduction of the Fluorophenyl and Thienyl Groups: These groups are introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Final Product: The final step involves the esterification of the intermediate compound to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thienyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, which have various pharmacological properties.
Isoxazole Derivatives: Compounds with an isoxazole ring, which are known for their biological activities and applications in medicinal chemistry.
Uniqueness
Methyl 2-({[3-(2-fluorophenyl)-6-(2-thienyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is unique due to its combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H14FN3O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 2-[[3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H14FN3O4S/c1-27-16(25)10-22-19(26)12-9-14(15-7-4-8-29-15)23-20-17(12)18(24-28-20)11-5-2-3-6-13(11)21/h2-9H,10H2,1H3,(H,22,26) |
InChI Key |
QAWBQHGCTYYGFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4 |
Origin of Product |
United States |
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